molecular formula C11H14O2S B14024497 Methyl 2,3-dimethyl-4-(methylthio)benzoate

Methyl 2,3-dimethyl-4-(methylthio)benzoate

Cat. No.: B14024497
M. Wt: 210.29 g/mol
InChI Key: ADBOPWPSBMXXGF-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-4-(methylthio)benzoate is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-4-(methylthio)benzoate typically involves the esterification of 2,3-dimethyl-4-(methylthio)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-4-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2,3-dimethyl-4-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-4-(methylthio)benzoate involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylthio)benzoate
  • Methyl 3-methyl-4-(methylthio)benzoate
  • Methyl 2,4-dimethylbenzoate

Uniqueness

Methyl 2,3-dimethyl-4-(methylthio)benzoate is unique due to the specific positioning of the methyl and methylthio groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

methyl 2,3-dimethyl-4-methylsulfanylbenzoate

InChI

InChI=1S/C11H14O2S/c1-7-8(2)10(14-4)6-5-9(7)11(12)13-3/h5-6H,1-4H3

InChI Key

ADBOPWPSBMXXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)SC)C(=O)OC

Origin of Product

United States

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